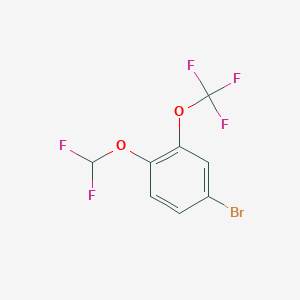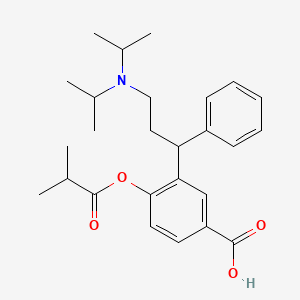
3,4-Diphenyl-1H-pyrrole-2,5-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diphenyl-1H-pyrrole-2,5-dicarboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 3-aminocinnamates with sulfur dichloride (S2Cl2) to yield 2,5-diaryl-3,4-pyrroledicarboxylates . The reaction typically takes place under controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials, reaction conditions, and purification techniques.
化学反応の分析
Types of Reactions
3,4-Diphenyl-1H-pyrrole-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as dihydropyrroles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydropyrroles. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
科学的研究の応用
3,4-Diphenyl-1H-pyrrole-2,5-dicarboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3,4-Diphenyl-1H-pyrrole-2,5-dicarboxylic acid involves its interaction with molecular targets and pathways within biological systems. For example, it has been reported to exhibit quorum sensing inhibitory activity against Pseudomonas aeruginosa, a pathogenic bacterium . This activity is achieved by reducing the production of quorum sensing-related virulence factors and inhibiting biofilm formation . The compound’s effects are mediated through its interaction with quorum sensing activator proteins and the subsequent downregulation of related genes .
類似化合物との比較
Similar Compounds
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: This compound has a similar pyrrole core but with different substituents at the 3 and 5 positions.
1H-Pyrrole-2,5-dicarboxylic acid, 3-chloro-4-(3-chloro-2-nitrophenyl): Another derivative with different substituents on the pyrrole ring.
Uniqueness
3,4-Diphenyl-1H-pyrrole-2,5-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
1632-49-1 |
|---|---|
分子式 |
C18H13NO4 |
分子量 |
307.3 g/mol |
IUPAC名 |
3,4-diphenyl-1H-pyrrole-2,5-dicarboxylic acid |
InChI |
InChI=1S/C18H13NO4/c20-17(21)15-13(11-7-3-1-4-8-11)14(16(19-15)18(22)23)12-9-5-2-6-10-12/h1-10,19H,(H,20,21)(H,22,23) |
InChIキー |
KEPFKTIMWQZVNN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(NC(=C2C3=CC=CC=C3)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


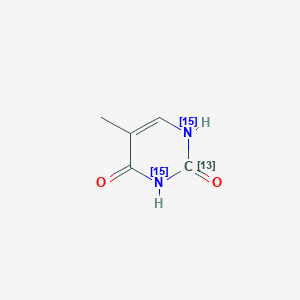
![N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-N-pentanoyl-D-valine Methyl Ester](/img/structure/B13441291.png)
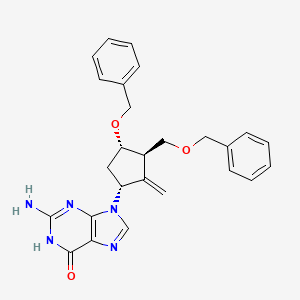
![3-[2-(3-Bromophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B13441311.png)

![(5Z)-5-[(E)-3-[2-[(2-methoxyphenyl)methoxy]phenyl]prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13441327.png)
![N6-(Benzoyloxy)-N2-[(phenylmethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester](/img/structure/B13441331.png)

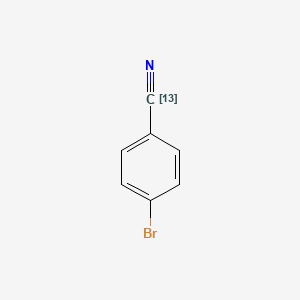
![2-[(2,5-Dihydro-1,1-dioxido-3-thienyl)sulfonyl]hydrazide 4-Pyridinecarboxylic Acid](/img/structure/B13441348.png)


